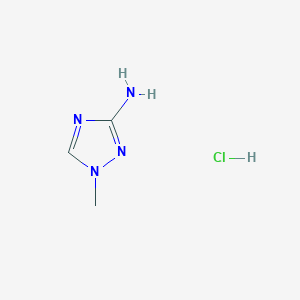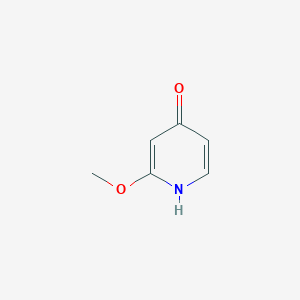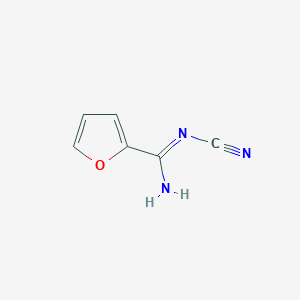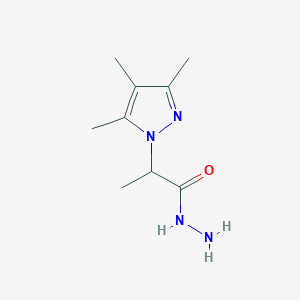
1-Methyl-1H-1,2,4-Triazol-3-Amin-Hydrochlorid
Übersicht
Beschreibung
1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride is a chemical compound with the molecular formula C3H7ClN4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers .
Mode of Action
Similar triazole compounds have been known to stabilize copper (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
It’s worth noting that triazole compounds have been linked to a variety of pharmacological actions, including antifungal, anticancer, anti-inflammatory, and antibacterial effects .
Biochemische Analyse
Biochemical Properties
1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been reported to interact with enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in the histidine biosynthesis pathway . The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This interaction disrupts the normal enzymatic activity, leading to a decrease in histidine production.
Cellular Effects
The effects of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of kinases, which are crucial for cell signaling . This inhibition can lead to changes in gene expression and affect cellular metabolism, ultimately impacting cell growth and proliferation.
Molecular Mechanism
At the molecular level, 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride exerts its effects through binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as imidazoleglycerol-phosphate dehydratase, and inhibits their activity . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound may result in toxic or adverse effects, including cellular damage and impaired organ function.
Metabolic Pathways
1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of imidazoleglycerol-phosphate dehydratase affects the histidine biosynthesis pathway . This interaction can lead to changes in metabolic flux and alter metabolite levels within the cell. The compound may also interact with other enzymes involved in nitrogen metabolism, further influencing cellular metabolic processes.
Transport and Distribution
Within cells and tissues, 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight . It may accumulate in specific cellular compartments or tissues, depending on the presence of transporters or binding proteins that facilitate its movement.
Subcellular Localization
The subcellular localization of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and influence its overall biochemical activity. For example, the compound’s presence in the cytoplasm may enhance its ability to interact with cytoplasmic enzymes, while its localization in the nucleus may impact gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of hydrazine with formamide under microwave irradiation, which proceeds smoothly without the need for a catalyst . Another method includes the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, where alcohols act as both solvents and reactants .
Industrial Production Methods: Industrial production of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and electrochemical methods are favored due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other triazole derivatives.
Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while reduction can produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride can be compared with other similar compounds, such as:
3-Methyl-1H-1,2,4-Triazol-5-Amine: Another triazole derivative with similar chemical properties.
5-(Aminomethyl)-1H-1,2,4-Triazol-3-Amine Dihydrochloride: A compound with additional functional groups that may enhance its reactivity.
5-Cyclopropyl-1,2,4-Triazol-3-Ylamine: A triazole derivative with a cyclopropyl group, offering different chemical and biological properties.
The uniqueness of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride lies in its specific structure and the presence of the methyl group, which can influence its reactivity and interactions with other molecules.
Eigenschaften
IUPAC Name |
1-methyl-1,2,4-triazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.ClH/c1-7-2-5-3(4)6-7;/h2H,1H3,(H2,4,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHNLOQTZVNZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-35-9 | |
| Record name | 1H-1,2,4-Triazol-3-amine, 1-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid](/img/structure/B1388659.png)
![tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1388660.png)

![6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1388667.png)
![1,1'-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol](/img/structure/B1388668.png)
![(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B1388669.png)



![Tert-butyl 4-[(4-methyl-1H-pyrazol-1-YL)methyl]-piperidine-1-carboxylate](/img/structure/B1388676.png)

![5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1388679.png)
![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1388680.png)
![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate](/img/structure/B1388681.png)
